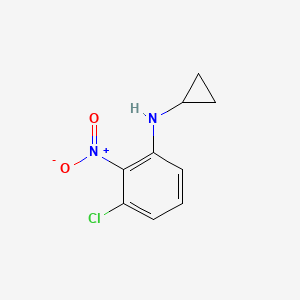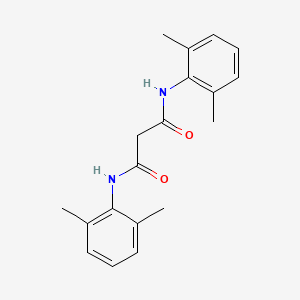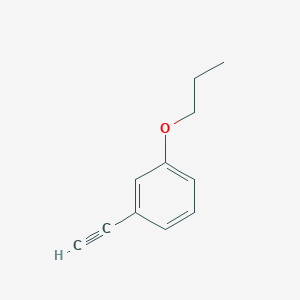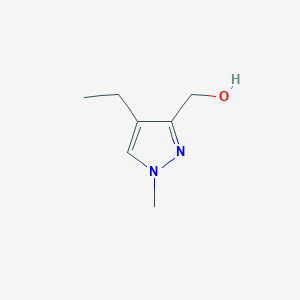
Phenyl 2,4,6-Tri-O-acetyl-3-O-allyl-1-thio-beta-D-galactopyranoside
Übersicht
Beschreibung
Phenyl 2,4,6-Tri-O-acetyl-3-O-allyl-1-thio-beta-D-galactopyranoside is a complex organic compound with significant applications in biomedical research. It is a derivative of galactopyranoside, a type of sugar molecule, and is characterized by the presence of phenyl, acetyl, allyl, and thio groups. This compound is known for its unique chemical structure and potential therapeutic applications.
Wirkmechanismus
Target of Action
Phenyl 2,4,6-Tri-O-acetyl-3-O-allyl-1-thio-beta-D-galactopyranoside is a potent inhibitor that targets pivotal enzymes involved in crucial cellular processes . These enzymes play a significant role in the biochemical pathways within the cell, and their inhibition can lead to profound changes in cellular function.
Mode of Action
The interaction of this compound with its targets involves the formation of a complex that inhibits the normal functioning of the enzymes . This inhibition results in changes to the biochemical pathways within the cell, leading to alterations in cellular processes.
Biochemical Pathways
This compound affects several biochemical pathways due to its inhibitory action on key enzymes . The downstream effects of this inhibition can lead to changes in cellular function and potentially impact the overall health of the organism.
Result of Action
The molecular and cellular effects of this compound’s action are dependent on the specific enzymes it inhibits . By inhibiting these enzymes, the compound can alter cellular processes and potentially lead to changes in the organism’s overall health.
Biochemische Analyse
Biochemical Properties
Phenyl 2,4,6-tri-O-acetyl-3-O-allyl-1-thio-|A-D-galactopyranoside plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. It interacts with enzymes such as galactosidases and glycosidases, which are involved in the hydrolysis of glycosidic bonds in carbohydrates. The acetyl and allyl groups on the galactopyranoside backbone enhance its binding affinity to the active sites of these enzymes, thereby inhibiting their activity. This inhibition can be competitive or non-competitive, depending on the enzyme and the specific conditions of the reaction .
Cellular Effects
Phenyl 2,4,6-tri-O-acetyl-3-O-allyl-1-thio-|A-D-galactopyranoside has been shown to affect various types of cells and cellular processes. In particular, it influences cell signaling pathways by modulating the activity of glycosidases, which play a role in the regulation of glycoproteins and glycolipids on the cell surface. This modulation can lead to changes in cell adhesion, migration, and communication. Additionally, the compound can impact gene expression by altering the glycosylation patterns of transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, Phenyl 2,4,6-tri-O-acetyl-3-O-allyl-1-thio-|A-D-galactopyranoside exerts its effects through specific binding interactions with the active sites of target enzymes. The acetyl and allyl groups enhance the compound’s hydrophobic interactions with the enzyme’s active site, leading to a stable enzyme-inhibitor complex. This binding can result in the inhibition of enzyme activity, either by blocking the substrate binding site or by inducing conformational changes that reduce the enzyme’s catalytic efficiency. Additionally, the compound can influence gene expression by modulating the glycosylation of transcription factors, thereby affecting their stability and activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Phenyl 2,4,6-tri-O-acetyl-3-O-allyl-1-thio-|A-D-galactopyranoside can change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions, but it can undergo hydrolysis and deacetylation over extended periods, leading to a decrease in its inhibitory activity. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro models, where it can maintain its inhibitory activity for several days .
Dosage Effects in Animal Models
The effects of Phenyl 2,4,6-tri-O-acetyl-3-O-allyl-1-thio-|A-D-galactopyranoside vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes without causing significant toxicity. At higher doses, it can lead to adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s inhibitory activity plateaus at a certain concentration, indicating saturation of the target enzymes .
Metabolic Pathways
Phenyl 2,4,6-tri-O-acetyl-3-O-allyl-1-thio-|A-D-galactopyranoside is involved in metabolic pathways related to carbohydrate metabolism. It interacts with enzymes such as glycosidases and galactosidases, which are responsible for the breakdown of complex carbohydrates into simpler sugars. The compound can affect metabolic flux by inhibiting these enzymes, leading to an accumulation of intermediate metabolites and a decrease in the overall rate of carbohydrate metabolism .
Transport and Distribution
Within cells and tissues, Phenyl 2,4,6-tri-O-acetyl-3-O-allyl-1-thio-|A-D-galactopyranoside is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s uptake into cells and its localization to specific cellular compartments. The compound can accumulate in the endoplasmic reticulum and Golgi apparatus, where it exerts its inhibitory effects on glycosylation processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 2,4,6-Tri-O-acetyl-3-O-allyl-1-thio-beta-D-galactopyranoside typically involves multiple stepsThe thio group is introduced using thiophenol in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as chromatography for purification. The use of automated reactors and stringent quality control measures ensures consistency in the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Phenyl 2,4,6-Tri-O-acetyl-3-O-allyl-1-thio-beta-D-galactopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the thio group.
Substitution: The acetyl and allyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield thiols .
Wissenschaftliche Forschungsanwendungen
Phenyl 2,4,6-Tri-O-acetyl-3-O-allyl-1-thio-beta-D-galactopyranoside has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving carbohydrate metabolism and enzyme interactions.
Industry: The compound is used in the production of various pharmaceuticals and biochemical reagents.
Vergleich Mit ähnlichen Verbindungen
Phenyl 2,4,6-Tri-O-acetyl-3-O-allyl-1-thio-beta-D-galactopyranoside can be compared with other similar compounds such as:
Phenyl 2,4,6-tri-O-acetyl-3-O-allyl-1-thio-β-D-glucopyranoside: Similar in structure but differs in the configuration of the sugar moiety.
Phenyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-galactopyranoside: Contains an additional acetyl group.
Phenyl 3,4,6-tri-O-acetyl-2-deoxy-1-thio-2-(2,2,2-trichloroethoxycarbonyl)amino-α-L-allopyranoside: Contains a trichloroethoxycarbonyl group and lacks one oxygen atom.
These compounds share similar chemical properties but differ in their specific applications and biological activities.
Eigenschaften
IUPAC Name |
[(2R,3S,4S,5R,6S)-3,5-diacetyloxy-6-phenylsulfanyl-4-prop-2-enoxyoxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O8S/c1-5-11-25-19-18(27-14(3)23)17(12-26-13(2)22)29-21(20(19)28-15(4)24)30-16-9-7-6-8-10-16/h5-10,17-21H,1,11-12H2,2-4H3/t17-,18+,19+,20-,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEZBNOXQHIZNTR-IFLJBQAJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)SC2=CC=CC=C2)OC(=O)C)OCC=C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)SC2=CC=CC=C2)OC(=O)C)OCC=C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![(7R,7aS)-7-Ethyl-3,3-dimethyl-hexahydropyrrolo[1,2-c][1,3]oxazol-5-one](/img/structure/B1459393.png)






